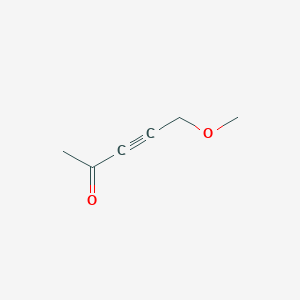
5-methoxypent-3-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxypent-3-yn-2-one: is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is a derivative of pentynone, characterized by the presence of a methoxy group at the fifth position and a triple bond between the third and fourth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkyne Addition Reaction: One common method for synthesizing 5-methoxypent-3-yn-2-one involves the addition of methoxyacetylene to a suitable carbonyl compound under basic conditions.
Industrial Production Methods: Industrially, the compound can be produced through catalytic processes that involve the use of metal catalysts to facilitate the addition of methoxy groups to alkyne substrates.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, nucleophile-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 5-methoxypent-3-yn-2-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound is used in the development of biological probes for studying enzyme activities and metabolic pathways.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Wirkmechanismus
The mechanism by which 5-methoxypent-3-yn-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
3-Pentyn-2-one: Lacks the methoxy group, making it less reactive in certain chemical reactions.
5-Methoxy-2-pentanone: Differs in the position of the triple bond, leading to different chemical properties and reactivity.
Uniqueness: 5-methoxypent-3-yn-2-one is unique due to the presence of both a methoxy group and a triple bond, which confer distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
13286-13-0 |
|---|---|
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
5-methoxypent-3-yn-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(7)4-3-5-8-2/h5H2,1-2H3 |
InChI-Schlüssel |
OLVDTZHGJBXKBW-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CCOC |
Kanonische SMILES |
CC(=O)C#CCOC |
Key on ui other cas no. |
13286-13-0 |
Synonyme |
5-Methoxy-3-pentyn-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















